4-Acetyloxy Omeprazole Sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

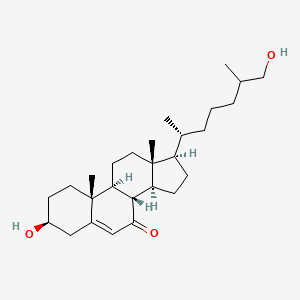

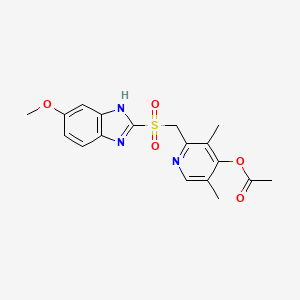

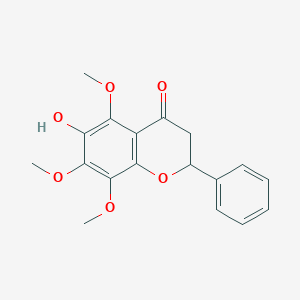

4-Acetyloxy Omeprazole Sulfone is a biochemical used for proteomics research . Its molecular formula is C18H19N3O5S and it has a molecular weight of 389.43 .

Molecular Structure Analysis

The molecular structure of 4-Acetyloxy Omeprazole Sulfone consists of a benzimidazole ring linked to a pyridine ring via a sulfonyl group . The exact InChI and SMILES strings can be found in the PubChem database .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetyloxy Omeprazole Sulfone include a molecular weight of 389.4 g/mol, a topological polar surface area of 120 Ų, and a complexity of 637 . Unfortunately, the search for more specific physical and chemical properties expired without results.Wissenschaftliche Forschungsanwendungen

Proteomics Research

4-Acetyloxy Omeprazole Sulfone: is utilized in proteomics research due to its biochemical properties. It serves as a tool for understanding protein expression and function within biological systems . This compound is particularly useful in studying the proteomic profiles of diseases where proton pump inhibitors (PPIs) like omeprazole play a role.

Pharmacology

In pharmacology, 4-Acetyloxy Omeprazole Sulfone is studied for its metabolism and pharmacokinetics. It is a metabolite of omeprazole, a widely used PPI, and understanding its behavior in the body can inform dosage and treatment strategies, especially in infants and children .

Medical Research

Medical research investigates 4-Acetyloxy Omeprazole Sulfone for its potential therapeutic applications. Studies focus on its interaction with other drugs and its role in drug-drug interactions, which is crucial for developing safer medication regimens .

Drug Development

In drug development, the role of 4-Acetyloxy Omeprazole Sulfone is explored in the context of Cytochrome P450 2C9 (CYP2C9) metabolism. Drugs that interact with this enzyme can lead to significant clinical implications, and understanding these interactions is vital for creating drugs with minimal side effects .

Neuroscience

Neuroscience research has shown interest in 4-Acetyloxy Omeprazole Sulfone due to its potential effects on neuro-inflammation. Studies aim to understand its impact on the central nervous system (CNS) and its possible therapeutic uses for CNS-related diseases .

Gastroenterology Research

In gastroenterology, 4-Acetyloxy Omeprazole Sulfone is relevant due to its parent compound’s efficacy in treating conditions like gastroesophageal reflux disease (GERD). Research in this field examines how metabolites like 4-Acetyloxy Omeprazole Sulfone contribute to the overall therapeutic effects of PPIs .

Anti-inflammatory Applications

The anti-inflammatory properties of sulfone compounds, including 4-Acetyloxy Omeprazole Sulfone , are of interest in developing new treatments for conditions that involve inflammation. While traditionally used for their antibacterial properties, sulfones are now being explored for broader applications in managing inflammatory diseases .

Wirkmechanismus

Target of Action

The primary target of 4-Acetyloxy Omeprazole Sulfone is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, 4-Acetyloxy Omeprazole Sulfone effectively suppresses stomach acid secretion .

Mode of Action

4-Acetyloxy Omeprazole Sulfone exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of 4-Acetyloxy Omeprazole Sulfone to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The biochemical pathways affected by 4-Acetyloxy Omeprazole Sulfone are primarily related to gastric acid secretion. By inhibiting the (H+, K+)-ATPase enzyme, the compound disrupts the process of hydrogen ion (proton) exchange for potassium ions at the secretory surface of the gastric parietal cell, thereby reducing gastric acidity .

Pharmacokinetics

It is known that omeprazole, a related compound, is mainly metabolized by cyp2c19 to hydroxy-omeprazole and partially metabolized by cyp3a4 to omeprazole sulfone . The pharmacokinetics of omeprazole have been successfully predicted using a physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) model .

Result of Action

The molecular and cellular effects of 4-Acetyloxy Omeprazole Sulfone’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

The action of 4-Acetyloxy Omeprazole Sulfone can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by the pH of the stomach. Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can influence the metabolism of the compound and thus its efficacy .

Eigenschaften

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethylpyridin-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFZNDVDKZPQHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyloxy Omeprazole Sulfone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)